(2S)-2-[2-(4-methoxyphenyl)ethylcarbamoylamino]-3-methylbutanoic acid

Catalog No.
S3161944
CAS No.
52634-65-8
M.F
C15H22N2O4
M. Wt
294.351
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(2S)-2-[2-(4-methoxyphenyl)ethylcarbamoylamino]-3-...

CAS Number

52634-65-8

Product Name

(2S)-2-[2-(4-methoxyphenyl)ethylcarbamoylamino]-3-methylbutanoic acid

IUPAC Name

(2S)-2-[2-(4-methoxyphenyl)ethylcarbamoylamino]-3-methylbutanoic acid

Molecular Formula

C15H22N2O4

Molecular Weight

294.351

InChI

InChI=1S/C15H22N2O4/c1-10(2)13(14(18)19)17-15(20)16-9-8-11-4-6-12(21-3)7-5-11/h4-7,10,13H,8-9H2,1-3H3,(H,18,19)(H2,16,17,20)/t13-/m0/s1

InChI Key

ZWVDGVZGVCLMGO-ZDUSSCGKSA-N

SMILES

CC(C)C(C(=O)O)NC(=O)NCCC1=CC=C(C=C1)OC

Solubility

not available
(2S)-2-[2-(4-methoxyphenyl)ethylcarbamoylamino]-3-methylbutanoic acid is a compound used in scientific experiments due to its various properties and characteristics. The compound has been studied extensively, and its effects have been found to have potential implications in various fields of research and industry. This paper aims to provide a comprehensive overview of the compound, which includes its definition, background, physical and chemical properties, synthesis and characterization, analytical methods, biological properties, toxicity and safety in scientific experiments, applications in scientific experiments, current state of research, potential implications in various fields of research and industry, limitations, and future directions for research.
(2S)-2-[2-(4-methoxyphenyl)ethylcarbamoylamino]-3-methylbutanoic acid, also known as racemate of gemfibrozil (RGM), is a chiral drug compound that belongs to the fibric acid derivative class. The compound is an antilipemic agent that reduces serum triglycerides and raises high-density lipoprotein (HDL) cholesterol levels in the body. The compound is predominantly used as a lipid-lowering drug in the treatment of hypertriglyceridemia and hypercholesterolemia. It is also used in the prevention of cardiovascular diseases, such as atherosclerosis, coronary artery disease, and stroke.
The molecular formula of (2S)-2-[2-(4-methoxyphenyl)ethylcarbamoylamino]-3-methylbutanoic acid is C15H22NO4, with a molecular weight of 286.34 g/mol. The compound has a white to off-white crystalline powder form, and it is highly soluble in water, ethanol, and methanol. The melting point of the compound is around 157-160°C.
(2S)-2-[2-(4-methoxyphenyl)ethylcarbamoylamino]-3-methylbutanoic acid is synthesized using a multi-step process. The synthesis process involves the condensation reaction of 4-methoxybenzyl cyanide with an intermediate compound, followed by a reductive amination reaction. The product is further purified with recrystallization techniques. The characterization of the compound is performed using various analytical methods, such as nuclear magnetic resonance (NMR), mass spectrometry (MS), infrared (IR) spectroscopy, and X-ray crystallography.
Various analytical methods are used to analyze and quantify (2S)-2-[2-(4-methoxyphenyl)ethylcarbamoylamino]-3-methylbutanoic acid in biological and environmental samples. The most commonly used methods are high-performance liquid chromatography (HPLC) and gas chromatography (GC), which are coupled with various types of detectors, such as UV-Vis, fluorescence, and mass spectrometry. Other techniques, such as capillary electrophoresis (CE), Fourier-transform infrared (FTIR) spectroscopy, and nuclear magnetic resonance (NMR) spectroscopy, are also used for the analysis of the compound.
(2S)-2-[2-(4-methoxyphenyl)ethylcarbamoylamino]-3-methylbutanoic acid has various biological properties that make it useful in scientific experiments. The compound is known to reduce serum triglycerides and raise high-density lipoprotein (HDL) cholesterol levels in animal models. It also possesses antioxidant and anti-inflammatory properties. Moreover, the compound inhibits the expression of cytokines, chemokines, adhesion molecules, and matrix metalloproteinases, which are involved in the inflammatory response.
The toxicity and safety of (2S)-2-[2-(4-methoxyphenyl)ethylcarbamoylamino]-3-methylbutanoic acid are crucial factors that need to be considered in scientific experiments. The compound has been found to be relatively safe at therapeutic doses in animal models. However, at high doses, it can induce liver, kidney, and muscle toxicity. The compound can also cause gastrointestinal side effects, such as nausea, vomiting, abdominal pain, and diarrhea.
(2S)-2-[2-(4-methoxyphenyl)ethylcarbamoylamino]-3-methylbutanoic acid has various applications in scientific experiments. The compound is predominantly used as a lipid-lowering agent in the treatment of hypertriglyceridemia and hypercholesterolemia. It is also studied for its potential anticancer, antidiabetic, and neuroprotective effects. Additionally, the compound is used as a research tool for the study of lipid metabolism, oxidative stress, and inflammation.
The current state of research on (2S)-2-[2-(4-methoxyphenyl)ethylcarbamoylamino]-3-methylbutanoic acid is quite extensive. The compound has been studied for its therapeutic potential in various diseases, such as atherosclerosis, diabetes, and cancer. The compound has also been found to have beneficial effects on various physiological processes, such as lipid metabolism, oxidative stress, and inflammation. Additionally, the compound is studied for its delivery methods, such as nanotechnology-based drug delivery systems.
(2S)-2-[2-(4-methoxyphenyl)ethylcarbamoylamino]-3-methylbutanoic acid has potential implications in various fields of research and industry. The compound can be used in the development of lipid-lowering drugs for the treatment of hypertriglyceridemia and hypercholesterolemia. It can also be used in the development of drugs for the prevention and treatment of cardiovascular diseases, such as atherosclerosis and coronary artery disease. The compound can also be used in the development of drugs for the treatment of cancer, diabetes, and neurodegenerative diseases.
Despite the promising therapeutic potential of (2S)-2-[2-(4-methoxyphenyl)ethylcarbamoylamino]-3-methylbutanoic acid, there are also limitations associated with its use. The compound can cause gastrointestinal side effects at high doses, and it can induce liver, kidney, and muscle toxicity. Moreover, the compound can interact with other drugs, such as anticoagulants, leading to potential adverse effects.
for research on (2S)-2-[2-(4-methoxyphenyl)ethylcarbamoylamino]-3-methylbutanoic acid include studying its delivery systems and optimizing its pharmacological properties. The compound can also be used in combination with other drugs for enhanced therapeutic effects. Moreover, the compound can be studied for its potential effects on other physiological processes, such as mitochondrial function and autophagy. Finally, the compound can be studied for its potential applications in the field of regenerative medicine.
(2S)-2-[2-(4-methoxyphenyl)ethylcarbamoylamino]-3-methylbutanoic acid is a compound with diverse properties and characteristics that make it useful in scientific experiments. The compound has various applications in the treatment of hypertriglyceridemia, hypercholesterolemia, and other diseases. The compound is studied extensively for its potential therapeutic effects, delivery systems, and future implications in various fields of research and industry. Further research is required to optimize the pharmacological properties of the compound and study its effects on other physiological processes.

XLogP3

2.3

Dates

Modify: 2024-04-15

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